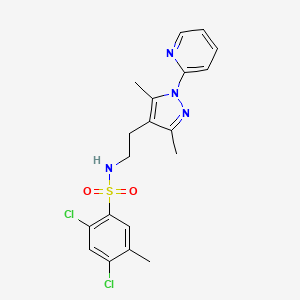

2,4-dichloro-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-5-methylbenzenesulfonamide

Descripción

Nomenclature and IUPAC Classification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound, This compound , systematically describes its molecular architecture. The parent structure is benzenesulfonamide , substituted with:

- Two chlorine atoms at positions 2 and 4.

- A methyl group at position 5.

- An ethylamino group at the sulfonamide nitrogen, further connected to a 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl moiety.

The molecular formula, C₂₀H₂₀Cl₂N₆O₂S , reflects its composition (Table 1). The SMILES notation, CC1=C(C(=NN1C2=CC=CC=N2)C)CCNS(=O)(=O)C3=C(C(=CC(=C3)Cl)Cl)C , encodes its connectivity, highlighting the pyridinyl-pyrazole core and dichlorinated benzene ring.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₂₀Cl₂N₆O₂S |

| Molecular Weight | 487.39 g/mol |

| IUPAC Name | This compound |

| SMILES | CC1=C(C(=NN1C2=CC=CC=N2)C)CCNS(=O)(=O)C3=C(C(=CC(=C3)Cl)Cl)C |

Historical Context in Sulfonamide Derivative Research

Sulfonamides, first identified as antibacterial agents in the 1930s, have evolved into a diverse class of compounds with applications in oncology, enzymology, and antimicrobial therapy. The integration of heterocyclic systems, such as pyrazole and pyridine, into sulfonamide scaffolds emerged in the late 20th century to enhance target specificity and metabolic stability. Patent KR890001546B1 (2002) exemplifies early methodologies for synthesizing pyrazole sulfonamides, utilizing nucleophilic substitution and coupling reactions to attach aromatic and heteroaromatic groups. The compound in focus represents a modern iteration of these efforts, combining a 3,5-dimethylpyrazole unit with a pyridin-2-yl substituent to optimize steric and electronic interactions with biological targets.

Position Within Pyrazole-Containing Compound Taxonomies

Pyrazole derivatives are classified based on substitution patterns and pharmacological activity. This compound belongs to two subcategories:

- Sulfonamide-Functionalized Pyrazoles : Characterized by a sulfonamide group linked to the pyrazole core, these compounds often exhibit enzyme inhibitory properties (e.g., carbonic anhydrase inhibition).

- N-Heteroaromatic Pyrazoles : The presence of a pyridin-2-yl group at the pyrazole’s N1 position enhances π-π stacking interactions in protein binding pockets, a feature critical for kinase inhibition.

Structural Taxonomy

- Core : 1H-pyrazole (positions 3 and 5 substituted with methyl groups).

- N1 Substituent : Pyridin-2-yl group.

- C4 Substituent : Ethylamino bridge to a 2,4-dichloro-5-methylbenzenesulfonamide.

Propiedades

IUPAC Name |

2,4-dichloro-N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-5-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20Cl2N4O2S/c1-12-10-18(17(21)11-16(12)20)28(26,27)23-9-7-15-13(2)24-25(14(15)3)19-6-4-5-8-22-19/h4-6,8,10-11,23H,7,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITDSEISBINQHOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCCC2=C(N(N=C2C)C3=CC=CC=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20Cl2N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-5-methylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

Formation of the Pyrazole Ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-diketone.

Introduction of the Pyridine Ring: This step involves the coupling of the pyrazole ring with a pyridine derivative, often using palladium-catalyzed cross-coupling reactions.

Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize waste and energy consumption.

Análisis De Reacciones Químicas

Types of Reactions

2,4-dichloro-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-5-methylbenzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and sulfonamide groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and various electrophiles for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Aplicaciones Científicas De Investigación

2,4-dichloro-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-5-methylbenzenesulfonamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mecanismo De Acción

The mechanism of action of 2,4-dichloro-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-5-methylbenzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparación Con Compuestos Similares

Pyrazole and Sulfonamide Core

Linker and Spacer Groups

Spectroscopic Signatures

- IR spectra of sulfonamide derivatives consistently show SO₂ asymmetric/symmetric stretches near 1160–1385 cm⁻¹, as seen in Compound 27 . The target compound would exhibit similar peaks, confirming sulfonamide integrity.

- ¹H-NMR aromatic proton shifts (δ 7–9 ppm) in Compound 27 align with expectations for the target compound’s pyridinyl and dichlorobenzene protons .

Actividad Biológica

2,4-dichloro-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-5-methylbenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure with several functional groups that contribute to its biological activity. The presence of the dichloro and sulfonamide groups is significant for its interaction with biological targets.

The mechanism of action for this compound involves its ability to interact with specific enzymes or receptors within biological systems. These interactions can lead to modulation of enzymatic activity or receptor signaling pathways, which are crucial for its therapeutic effects.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazole compounds, similar in structure to this compound, exhibit significant cytotoxicity against various cancer cell lines. For instance:

- Cytotoxicity Assays : Compounds with similar scaffolds have shown IC50 values in the range of 2.13–4.10 µM against breast cancer cell lines (MCF-7), indicating potent anticancer properties .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 5o | MCF-7 | 2.13 |

| 5p | MCF-7 | 3.45 |

| 5d | PC-3 | 2.97 |

Inhibition of Enzymatic Activity

The compound has been investigated for its potential as an enzyme inhibitor. For example, studies have indicated that related compounds can inhibit tubulin polymerization, which is a critical process in cancer cell proliferation .

Study on Pyrazole Derivatives

A study focusing on pyrazole hybrid compounds revealed that certain derivatives exhibited excellent binding affinity for tubulin proteins, correlating with their cytotoxic effects against cancer cells . The binding free energy values were found to be between -48.34 to -91.43 Kcal/mol, suggesting strong interactions with the target proteins.

Selectivity Index

Research has also highlighted the selectivity of these compounds towards cancer cells compared to normal cells. Most tested compounds did not show significant cytotoxicity against non-cancerous HEK cells (IC50 > 50 µM), indicating a favorable therapeutic window .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.